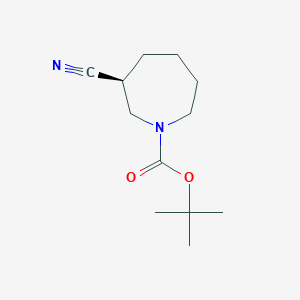

tert-butyl (3S)-3-cyanoazepane-1-carboxylate

Description

Properties

Molecular Formula |

C12H20N2O2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

tert-butyl (3S)-3-cyanoazepane-1-carboxylate |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3/t10-/m1/s1 |

InChI Key |

QGYWDIMUFLWANK-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chiral Azepane Precursors and Cyanation

The most common approach involves starting from a chiral azepane derivative, often synthesized or isolated with the desired stereochemistry at C-3, followed by:

- Introduction of the cyano group via nucleophilic substitution or cyanide addition.

- Protection of the nitrogen with tert-butyl chloroformate or Boc anhydride to form the carbamate.

This method ensures stereochemical integrity and high purity of the final product.

Example Synthetic Route (Literature-Based)

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of (3S)-3-aminazepane intermediate | Starting from azepane derivatives, stereoselective amination | - | Chiral precursor essential |

| 2 | Conversion of amine to cyano group | Treatment with cyanide source (e.g., KCN) under controlled conditions | Moderate to high | Requires careful handling of cyanide |

| 3 | Protection of nitrogen with tert-butyl carbamate | Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | 85-95% | Standard Boc protection conditions |

This sequence is supported by data from suppliers and chemical catalogs that offer this compound with purities of 95-97%.

Alternative Methods and Related Compounds

While direct literature on this compound preparation is limited, analogous methods for similar Boc-protected nitrogen heterocycles provide insights:

- Reduction of nitro precursors followed by Boc protection (e.g., in piperazine derivatives).

- Use of coupling reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to facilitate carbamate formation under mild conditions.

These methods emphasize mild reaction conditions, stereochemical control, and purification by column chromatography.

Analytical Data Supporting Preparation

Summary of Preparation Notes

- The synthesis relies on access to chiral azepane intermediates or resolution methods to obtain the (3S) stereochemistry.

- Cyanation is typically performed under nucleophilic substitution conditions, requiring careful control to avoid racemization.

- Boc protection is a standard step using di-tert-butyl dicarbonate and base, yielding stable carbamate derivatives.

- Purification is commonly achieved by chromatographic techniques to reach >95% purity.

- Safety considerations include handling cyanide reagents and maintaining anhydrous, inert conditions for sensitive steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-cyanoazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride in methanol is a typical reducing agent.

Substitution: Cyanogen bromide or sodium cyanide for introducing the cyano group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl (3S)-3-cyanoazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-cyanoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic and electrophilic reactions, while the tert-butyl group can influence the compound’s steric properties and stability . These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Functional Group Variations

The compound’s azepane backbone distinguishes it from smaller heterocycles like piperidine (six-membered ring) and pyrrolidine (five-membered ring). For example:

Key Observations :

- Functional Groups: The cyano group in the target compound may improve metabolic stability compared to formyl (-CHO) or amino (-NH2) analogs, as seen in tert-butyl (3S)-3-aminoazepane-1-carboxylate (CAS 625471-04-7, MW 214.30) .

Stereochemical and Bioactivity Comparisons

- Stereochemistry: The (3S)-configuration is critical for chiral specificity in drug-receptor interactions. For example, tert-butyl ((1S,3S)-3-cyanocyclopentyl)carbamate (CAS 875898-89-8) demonstrates how stereochemistry influences physicochemical properties like pKa (predicted 11.79) and solubility .

Biological Activity

Tert-butyl (3S)-3-cyanoazepane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies that highlight its significance in various research contexts.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a cyano group attached to a seven-membered azepane ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of various cyano-containing compounds, including those similar to this compound. These compounds have shown potential in inhibiting bacterial growth, particularly against strains resistant to traditional antibiotics. For instance, compounds with similar structures have been tested against Escherichia coli, demonstrating Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 250 μg/mL, indicating a moderate level of antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of the tert-butyl group is known to enhance lipophilicity, which may facilitate better membrane permeability and bioavailability. Studies have shown that modifications in the azepane ring can significantly alter the compound's efficacy and selectivity towards different biological targets .

Case Study 1: Antimicrobial Screening

In a recent screening of various azepane derivatives, this compound was evaluated alongside other compounds for its ability to potentiate the activity of existing antibiotics. The study revealed that while the compound itself had limited intrinsic antibacterial activity, it significantly enhanced the efficacy of certain antibiotics against resistant bacterial strains when used in combination therapy .

Case Study 2: Synthetic Pathways

The synthesis of this compound has been optimized using various reagents and conditions. A notable synthetic route involves the reaction of pyridine with trichlorophosphate under controlled temperatures, yielding high purity levels suitable for biological assays. This method not only ensures high yield but also maintains the integrity of the cyano group essential for biological activity .

Research Findings

Q & A

Q. Advanced

- DFT calculations : Predict transition states and regioselectivity for electrophilic substitutions (e.g., fluorination with Selectfluor®).

- Docking studies : Model interactions between intermediates and catalysts (e.g., Pd(PPh₃)₄) to improve yields.

- Machine learning : Train models on PubChem datasets (e.g., tert-butyl triazole derivatives ) to identify optimal solvent/base combinations.

What methodologies are effective for resolving rotamers or diastereomers during purification of this compound derivatives?

Q. Basic

- Chromatography : Use silica gel columns with gradients of hexanes/EtOAc (1:1 to 2:1) and 0.25% Et₃N to suppress amine adsorption .

- Crystallization : Recrystallize from ethanol/water mixtures to isolate stable diastereomers.

Q. Advanced

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or chiral stationary phases in HPLC.

- Cryogenic NMR : Detect rotameric ratios at –40°C to guide separation strategies .

How should researchers handle discrepancies between NMR data and X-ray crystallography results for structural confirmation?

Q. Advanced

- Dynamic effects : NMR may average conformers, while X-ray captures static structures. Compare variable-temperature NMR with crystallographic data.

- Torsional analysis : Use SHELX refinement (e.g., SHELXL ) to model disorder in crystal lattices.

- Complementary techniques : Validate via IR (nitrile stretch ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

What safety protocols are critical when handling this compound, particularly regarding cyanide-containing intermediates?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during reactions involving volatile cyanide sources (e.g., TMSCN).

- Waste disposal : Quench cyanide waste with FeSO₄/NaOH before disposal .

Q. Advanced

- Real-time monitoring : Employ HCN gas detectors in the lab.

- Emergency response : Keep amyl nitrite ampoules accessible for cyanide exposure antidotes .

How can researchers leverage this compound as a precursor for bioactive molecule synthesis?

Q. Advanced

- Peptidomimetics : Functionalize the azepane ring via Suzuki coupling (e.g., with 3-cyanophenyl boronic acid ).

- Kinase inhibitors : Introduce sulfanyl-triazole moieties (see tert-butyl triazole derivatives ) for targeting ATP-binding pockets.

- In vivo stability : Replace the Boc group with prodrug motifs (e.g., pivaloyloxymethyl) to enhance bioavailability .

What strategies mitigate side reactions during Boc deprotection of this compound?

Q. Basic

Q. Advanced

- Photocatalysis : Apply UV light with Rose Bengal to cleave Boc groups under neutral conditions.

- Enzymatic deprotection : Use esterases in buffered solutions (pH 7.4) for selective cleavage .

How can solid-state NMR and X-ray diffraction complementarily characterize this compound polymorphs?

Q. Advanced

- ssNMR : Measure ¹³C chemical shifts to distinguish crystalline vs. amorphous phases.

- XRD : Refine unit cell parameters with SHELXL to identify polymorphic transitions (e.g., temperature-dependent phase changes).

- Pair distribution function (PDF) analysis : Resolve short-range disorder in nanocrystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.